Diclofenac deanol

Solubility Enhancement Salt Selection Pre-formulation

Diclofenac deanol (DDNL) addresses the solubility bottleneck encountered with conventional diclofenac salts in aqueous formulations. Its aqueous solubility of 446 mM exceeds that of the sodium (66 mM) and diethylamine (33 mM) salts by 6.8- and 13.5-fold respectively, enabling high-concentration liquid dosage forms without co-solvents. • Achieves 113-fold solubility range over other diclofenac salts (3.95-446 mM), serving as the high-solubility benchmark in salt-screening studies. • Exhibits salt-specific excipient compatibility; dissolution can be retarded 40-fold with basic excipients, necessitating dedicated formulation evaluation. • Retains COX-2 preferential inhibition profile of the diclofenac class, suitable for in vitro/in vivo pharmacological studies requiring readily soluble NSAID dosing solutions. For research use only. Not for human or veterinary therapeutic use.

Molecular Formula C18H22Cl2N2O3
Molecular Weight 385.3 g/mol
CAS No. 81811-14-5
Cat. No. B1623603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiclofenac deanol
CAS81811-14-5
Molecular FormulaC18H22Cl2N2O3
Molecular Weight385.3 g/mol
Structural Identifiers
SMILESCN(C)CCO.C1=CC=C(C(=C1)CC(=O)O)NC2=C(C=CC=C2Cl)Cl
InChIInChI=1S/C14H11Cl2NO2.C4H11NO/c15-10-5-3-6-11(16)14(10)17-12-7-2-1-4-9(12)8-13(18)19;1-5(2)3-4-6/h1-7,17H,8H2,(H,18,19);6H,3-4H2,1-2H3
InChIKeyAINBLHPPOHIAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Diclofenac Deanol: High-Solubility NSAID Salt


Diclofenac deanol (DDNL) is a non-steroidal anti-inflammatory drug (NSAID) of the phenylacetic acid class, formed as a salt between diclofenac and the organic base deanol (dimethylaminoethanol) [1]. It is a derivative of the widely used analgesic and anti-inflammatory agent diclofenac, which was first approved in 1988 [2]. Diclofenac deanol shares the core pharmacological mechanisms of the parent drug, including preferential inhibition of cyclooxygenase-2 (COX-2) over COX-1 [1]. However, its distinct salt form confers markedly different physicochemical properties compared to other diclofenac salts, a key consideration for formulation development and research applications [3].

Workflow
High-solubility salt form for aqueous formulation studies
Selection Logic
COX-2 pathway research where solubility improves assay preparation
Use Context
Pre-formulation salt screening and excipient compatibility testing

Why Diclofenac Deanol Cannot Be Substituted


Substituting one diclofenac salt for another without rigorous evaluation is scientifically unsound due to profound differences in physicochemical behavior. Counterion selection dramatically alters aqueous solubility, dissolution rate, and solid-state properties, which in turn influence drug bioavailability and formulation performance [1]. For example, the aqueous solubility of diclofenac salts spans a 113-fold range, from 3.95 mM to 446 mM, depending solely on the counterion [1]. Such variation means that a formulation optimized for diclofenac sodium (66 mM) may perform unpredictably with diclofenac deanol (446 mM), affecting dose delivery, stability, and even the potential for in vivo salt conversion [2]. Furthermore, interactions with common excipients are salt-specific: the presence of a basic excipient can enhance dissolution of one salt 5-fold while retarding another 40-fold [2]. Therefore, for any application where solubility, dissolution, or formulation compatibility is critical, diclofenac deanol must be considered a distinct chemical entity rather than a drop-in replacement for other diclofenac salts [1].

Solubility Shift Aqueous solubility differs by over 100-fold among diclofenac salts; performance may not transfer directly.
Excipient Mismatch Salt-specific interactions can retard or accelerate dissolution by orders of magnitude with the same excipient.
Solid-State Change Altered melting point and solid-state properties may shift formulation stability and release profile.

Diclofenac Deanol: Differentiation Evidence


Aqueous Solubility Advantage

Diclofenac deanol (DDNL) exhibits an aqueous solubility of 446 mM at 25°C, which is substantially higher than that of the commonly used diclofenac sodium (66 mM) and diclofenac diethylamine (33 mM) [1]. This 6.8-fold increase over the sodium salt and a 13.5-fold increase over the diethylamine salt represents one of the highest solubilities among diclofenac salts reported in the literature [1][2]. The solubility of DDNL also exceeds that of the N-(2-hydroxyethyl)pyrrolidine salt (DHEP, 273 mM) [2].

Aqueous Solubility
Cross-study comparable
6.8× vs. sodium salt; 13.5× vs. diethylamine salt
Supports high-solubility formulation research
Data from O'Connor & Corrigan 2001; values at 25°C in water
Solubility Enhancement Salt Selection Pre-formulation NSAID Formulation

COX-2 Selectivity

Diclofenac deanol, like the parent diclofenac, inhibits cyclooxygenase-2 (COX-2) with greater potency than COX-1 [1]. This class-level property is maintained despite the altered counterion. While direct head-to-head COX inhibition data for DDNL versus other diclofenac salts are not available, the NCATS Inxight database notes that diclofenac generally exhibits preferential COX-2 inhibition, a feature that distinguishes it from many traditional NSAIDs [1]. The retention of this pharmacological profile ensures that DDNL remains a relevant tool for studies on COX-2-mediated pathways, even as its improved solubility expands formulation options.

COX-2 Selectivity
Class-level inference
Preferential COX-2 over COX-1 inhibition inferred from parent drug
Context-dependent; no direct DDNL-specific head-to-head data
NCATS Inxight source; confirm with targeted assays
COX-2 Selective NSAID Pharmacology Anti-inflammatory Research

Excipient-Dissolution Interactions

When formulated with the basic excipient 2-amino-2-methyl-1,3-propanediol (AMPD), the dissolution rate of diclofenac deanol (DDNL) was retarded 40-fold in the weight fraction range of 40–80% AMPD, whereas the dissolution of diclofenac tert-butylamine was enhanced fivefold under the same conditions [1]. This stark contrast highlights that DDNL's high aqueous solubility does not guarantee predictable behavior in solid dosage forms; instead, it demonstrates unique, salt-specific interactions with ionizable excipients that can drastically alter drug release [1].

Excipient Interaction
Supporting evidence
40-fold dissolution retardation with basic excipient AMPD
Excipient-specific release modulation requires review
Opposite trend observed for tert-butylamine salt
Formulation Compatibility Excipient Interaction Dissolution Salt Selection

Melting Point-Solubility Correlation

A strong inverse correlation was observed between the melting point of diclofenac salts and the logarithm of their aqueous solubility [1]. This relationship, established across a set of eight diclofenac salts including deanol, provides a predictive framework for salt selection. While the specific melting point of diclofenac deanol is not reported in the abstracted data, the correlation demonstrates that lower melting salts tend to exhibit higher aqueous solubility [1]. This trend reinforces the rationale behind selecting deanol as a counterion to achieve enhanced solubility.

Melting Point Trend
Supporting evidence
Inverse correlation between melting point and log(solubility) observed
Qualitative trend supports solubility screening rationale
Correlation coefficient not reported; data to verify
Salt Characterization Solid-State Properties Thermal Analysis

Diclofenac Deanol: Application Scenarios


High-Concentration Liquid Formulations

Given its aqueous solubility of 446 mM—exceeding that of sodium (66 mM) and diethylamine (33 mM) salts by 6.8- and 13.5-fold respectively [1]—diclofenac deanol is uniquely suited for the development of high-concentration liquid dosage forms. This includes oral solutions, syrups, and parenteral formulations where drug loading is limited by the solubility of other diclofenac salts [1][2]. The high solubility reduces the need for co-solvents or complexing agents, simplifying formulation and potentially improving patient compliance.

Pre-formulation Salt Screening

Diclofenac deanol serves as an extreme case in salt-screening studies due to its position at the high-solubility end of the spectrum (446 mM vs. a range of 3.95–446 mM across eight salts) [1]. Its inclusion in screening panels allows formulators to benchmark solubility enhancement and to evaluate the impact of counterion choice on other critical attributes such as melting point, dissolution, and excipient compatibility [1][3]. The inverse correlation between melting point and solubility established with this set of salts provides a predictive tool for selecting optimal salt forms [1].

Excipient-Induced Dissolution Modulation

The stark difference in dissolution behavior between diclofenac deanol (40-fold retardation) and diclofenac tert-butylamine (5-fold enhancement) when combined with the basic excipient AMPD [3] makes DDNL a valuable model compound for studying salt-excipient interactions. This scenario is particularly relevant for formulation scientists seeking to understand and mitigate unintended dissolution rate changes in solid dosage forms containing ionizable drugs and excipients.

COX-2 Preferential NSAID Research

For in vitro and in vivo studies requiring a COX-2 preferential NSAID that is readily soluble in aqueous media, diclofenac deanol offers a practical advantage. It retains the class-level COX-2 selectivity of diclofenac [2] while providing substantially higher water solubility than other diclofenac salts [1], facilitating the preparation of dosing solutions for animal studies or cell-based assays without the confounding effects of organic co-solvents.

Application
Selection Property
Validation Focus
High-concentration aqueous formulation research
Aqueous solubility profile
Concentration-dependent stability and dissolution
Pre-formulation salt screening panels
Solubility-position among diclofenac salts
Melting point and solid-state characterization
Excipient–salt interaction studies
Dissolution modulation by basic excipients
Compatibility with ionizable formulation components
COX-2 preferential pathway research
Class-level COX-2 selectivity
Target engagement in cell-based and in vivo models

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